N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine, also known as PF-06463922, is a small molecule inhibitor that is being developed for the treatment of cancer. It is a potent and selective inhibitor of the kinase enzyme, protein kinase B (AKT), which is a key component of the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer cells.
Mecanismo De Acción
N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine is a selective inhibitor of AKT, which is a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to increased cell proliferation, survival, and migration. By inhibiting AKT, this compound blocks the downstream effects of this pathway, leading to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in preclinical models of cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs, suggesting that it may have potential for use in combination therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine is its selectivity for AKT, which reduces the risk of off-target effects. It is also highly potent, with low nanomolar IC50 values in vitro. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine research. One area of interest is the development of combination therapies that include this compound, as it has been shown to enhance the efficacy of other anti-cancer drugs. Another area of interest is the development of more soluble formulations of this compound, which would make it easier to administer in vivo. Finally, further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine involves several steps, including the reaction of 5-fluoropyridine-2-carboxylic acid with 5,6-dimethylpyrimidine-4-amine to form the corresponding acid chloride. This is then reacted with an amine to produce the final product. The synthesis has been optimized to produce a high yield and purity of this compound.
Aplicaciones Científicas De Investigación
N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has shown potent anti-tumor activity in a wide range of cancer cell lines, including those that are resistant to other targeted therapies. This compound has also been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel, in preclinical models.
Propiedades
IUPAC Name |
N-(5-fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c1-7-8(2)14-6-15-11(7)16-10-4-3-9(12)5-13-10/h3-6H,1-2H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDGZBUAPIPPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1NC2=NC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.